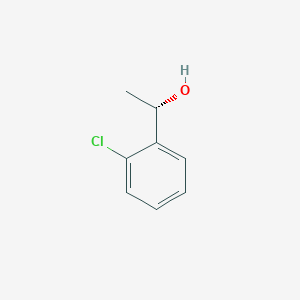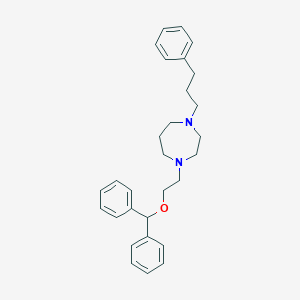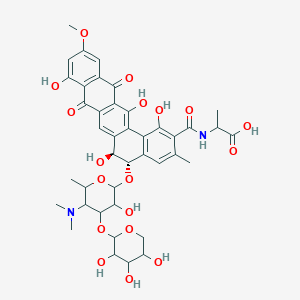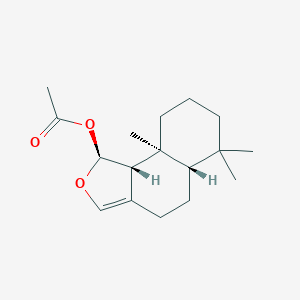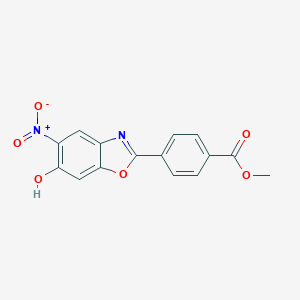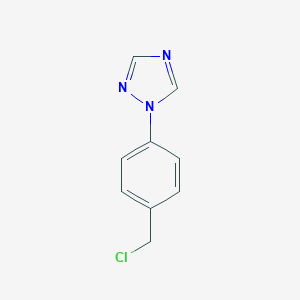
1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves reactions with chloromethyl groups . For instance, vinyl sulfones, which have synthetic utility in organic chemistry, can participate in 1,4-addition reactions and cycloaddition reactions . Protodeboronation of alkyl boronic esters has also been reported, which could potentially be applied to the synthesis of compounds with chloromethyl groups .Aplicaciones Científicas De Investigación
Pharmacological Significance
Triazole derivatives, including compounds similar to 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole, have been explored for their broad spectrum of biological activities. They are integral in developing new drugs due to their structural variations that lead to diverse pharmacological properties. Recent patents and studies highlight the potential of triazole derivatives in anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral activities, among others. Efforts are ongoing to synthesize triazole derivatives that address current challenges in green chemistry, sustainability, and combating new diseases and drug-resistant bacterial and viral strains (Ferreira et al., 2013).
Material Science Applications
In material science, 1,2,4-triazole derivatives show promise in creating advanced materials. For example, proton-conducting polymeric membranes based on 1H-1,2,4-triazole are explored for fuel cell applications. These materials exhibit improved thermal stability, mechanical strength, and ionic conductivity under anhydrous conditions at high temperatures, highlighting their potential in energy technologies (Prozorova & Pozdnyakov, 2023).
Chemical Synthesis
The versatility of triazole compounds also extends to chemical synthesis, where they serve as key intermediates. Synthetic methods for 1,4-disubstituted 1,2,3-triazoles, for instance, have significant implications in drug discovery, bioconjugation, and material science. The azide-alkyne cycloaddition reaction, a crucial method for synthesizing 1,2,3-triazoles, exemplifies the role of triazole derivatives in constructing complex molecules with a wide range of biological activities (Kaushik et al., 2019).
Antifungal and Antibacterial Agents
1,2,4-Triazole derivatives are studied for their antifungal and antibacterial properties. The search for new antifungal agents is driven by the resistance developed by pathogens against existing treatments. Triazole derivatives, characterized by their structure-activity relationship (SAR), show potential as innovative antifungal compounds. Similarly, their antibacterial activity, especially against resistant strains like MRSA, underlines the therapeutic potential of triazole derivatives in addressing drug resistance (Kazeminejad et al., 2022).
Propiedades
IUPAC Name |
1-[4-(chloromethyl)phenyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMMNZIASWFWCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)N2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649790 |
Source


|
| Record name | 1-[4-(Chloromethyl)phenyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole | |
CAS RN |
143426-53-3 |
Source


|
| Record name | 1-[4-(Chloromethyl)phenyl]-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143426-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Chloromethyl)phenyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B139406.png)
amino}benzoate](/img/structure/B139408.png)

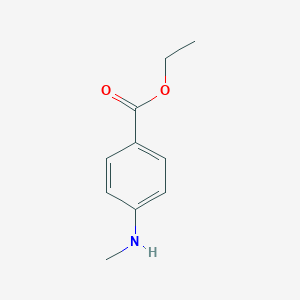
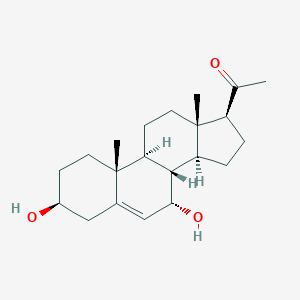
![2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine](/img/structure/B139414.png)
![[4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]acetate](/img/structure/B139415.png)
